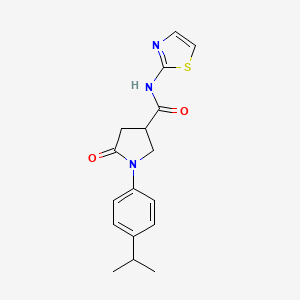
5-bromo-2-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzamide
Descripción general
Descripción
5-bromo-2-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating immune responses, inflammation, cell survival, and proliferation.
Mecanismo De Acción
5-bromo-2-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzamide 11-7082 acts as an inhibitor of the NF-κB pathway by blocking the activation of the inhibitor of kappa B kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the inhibitor of kappa B (IκB) proteins. This results in the inhibition of NF-κB translocation to the nucleus, thereby preventing the expression of NF-κB target genes involved in cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzamide 11-7082 has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and survival, induction of apoptosis, suppression of inflammation, and modulation of immune responses. 5-bromo-2-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzamide 11-7082 has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-bromo-2-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzamide 11-7082 is its potent inhibitory effect on the NF-κB pathway, which makes it a valuable tool for studying the role of NF-κB in various biological processes. However, the use of 5-bromo-2-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzamide 11-7082 in lab experiments is limited by its potential toxicity and off-target effects, which may vary depending on the cell type and experimental conditions.
Direcciones Futuras
The potential therapeutic applications of 5-bromo-2-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzamide 11-7082 are still being explored, and there are several future directions for research in this area. One of the key areas of research is the development of more potent and selective inhibitors of the NF-κB pathway, which may have fewer off-target effects. Another area of research is the identification of biomarkers that can predict the response to 5-bromo-2-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzamide 11-7082 treatment in cancer and other diseases. Additionally, the combination of 5-bromo-2-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzamide 11-7082 with other therapies, such as immunotherapy and targeted therapy, may enhance its therapeutic efficacy and reduce toxicity.
Aplicaciones Científicas De Investigación
5-bromo-2-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The inhibition of the NF-κB pathway by 5-bromo-2-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzamide 11-7082 has been shown to suppress the growth and survival of cancer cells, reduce inflammation, and modulate immune responses.
Propiedades
IUPAC Name |
5-bromo-2-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-9-4-5-12(19(21)22)8-14(9)18-16(20)13-7-11(17)6-10(2)15(13)23-3/h4-8H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRGPIPCPOTIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC(=C2)Br)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-fluoro-2-(4-methoxybenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4135759.png)
![2-({[2-(allyloxy)-1-naphthyl]methyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B4135772.png)
![3-nitro-N-phenyl-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4135779.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-2-piperidinecarboxylic acid](/img/structure/B4135788.png)

![6-(2,3-dimethoxyphenyl)-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinoline-4-carboxylic acid](/img/structure/B4135805.png)
![N'-(4-chlorophenyl)-N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea](/img/structure/B4135811.png)

![4-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4135824.png)

![3-methoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4135842.png)
![methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4135854.png)
![methyl 4-[2-(4-fluorobenzyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4135865.png)